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2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol

Catalog No.
S13782224
CAS No.
M.F
C13H19NO
M. Wt
205.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol

Product Name

2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol

IUPAC Name

2-(1-cyclopropylethylamino)-2-phenylethanol

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-10(11-7-8-11)14-13(9-15)12-5-3-2-4-6-12/h2-6,10-11,13-15H,7-9H2,1H3

InChI Key

BPNUSLKTRMZVNR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC(CO)C2=CC=CC=C2

2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an ethylamine moiety and a phenylethanol backbone. This compound belongs to the class of amino alcohols, which are significant in various chemical and pharmaceutical applications due to their ability to act as chiral intermediates and their diverse biological activities.

The molecular formula for 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol is C13H17NC_{13}H_{17}N, and it has a molecular weight of approximately 201.28 g/mol. The compound features both an amine and a hydroxyl functional group, making it versatile in

Typical of amino alcohols, including:

  • Alkylation: The amine group can undergo alkylation reactions, allowing for the introduction of additional carbon chains.
  • Acylation: The hydroxyl group can be acylated to form esters, which may enhance solubility or modify reactivity.
  • Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reaction conditions.

Research indicates that compounds similar to 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol exhibit various biological activities, including:

  • Antidepressant Effects: Some derivatives have shown promise in modulating neurotransmitter systems, potentially serving as antidepressants.
  • Analgesic Properties: The compound may possess pain-relieving properties, making it a candidate for further pharmacological studies.

The specific biological activities of 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol require more detailed investigation to establish its efficacy and safety in therapeutic contexts.

The synthesis of 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol can be achieved through several methods:

  • Direct Amination: Reacting phenylethanol with cyclopropyl ethylamine under controlled conditions can yield the desired amino alcohol.
  • Reductive Amination: Starting from ketones or aldehydes, reductive amination with cyclopropyl ethylamine can produce the target compound.
  • Multi-step Synthesis: Utilizing various organic synthesis techniques such as alkylation followed by reduction can also lead to the formation of this compound .

Due to its structural features and biological activity, 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol has potential applications in:

  • Pharmaceuticals: As an intermediate in drug synthesis or as a lead compound for developing new medications targeting neurological disorders.
  • Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.

Its unique properties make it valuable in both academic research and industrial applications.

Interaction studies involving 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol are crucial for understanding its mechanism of action and potential side effects. Preliminary studies should focus on:

  • Receptor Binding Affinity: Investigating how well the compound binds to various receptors (e.g., serotonin or adrenergic receptors).
  • Metabolic Pathways: Understanding how the body metabolizes this compound can help predict its pharmacokinetics and potential interactions with other drugs.

Such studies will contribute significantly to evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol, including:

Compound NameStructure FeaturesUnique Aspects
2-Amino-1-cyclopropyl-1-phenylethanolCyclopropane ringPotentially different biological activity profiles
(S)-2-Amino-1-phenylethanolLacks cyclopropaneWell-studied for antidepressant effects
(R)-(-)-2-Amino-1-phenyethanolChiral centerImportant in enantiomeric studies

These compounds differ mainly in their substituents and stereochemistry, which significantly influence their biological activity and applications. The presence of the cyclopropane ring in 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol may confer unique properties that distinguish it from its analogs.

The synthesis of 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol through multi-step organic routes represents a complex challenge in synthetic organic chemistry, requiring careful selection of starting materials and strategic bond-forming reactions [1]. The phenylethanolamine framework serves as a crucial structural foundation for constructing this target molecule, offering multiple synthetic entry points for introducing the cyclopropylethyl substituent [2].

Styrene Oxide Ring-Opening Methodology

The most established approach involves the regioselective ring-opening of styrene oxide derivatives with cyclopropylethylamine nucleophiles [1]. This methodology employs sodium hexamethyldisilazane as a key reagent in tetrahydrofuran solvent systems at controlled temperatures ranging from 0 to 25 degrees Celsius [1]. The reaction proceeds through a two-stage mechanism wherein styrene oxide undergoes nucleophilic attack followed by aqueous workup to yield the desired amino-alcohol product [1].

Representative experimental procedures demonstrate that 2-phenyloxirane (1 gram, 8.31 millimoles) in anhydrous tetrahydrofuran reacts with sodium bis(trimethylsilyl)amide (1 molar solution in tetrahydrofuran, 29.08 milliliters, 29.08 millimoles, 3.0 equivalents) at 0-5 degrees Celsius [1]. The resultant mixture requires warming to 25 degrees Celsius and stirring for 20 hours until completion, as monitored by thin-layer chromatography [1]. Subsequent quenching with water (2.5 milliliters) and continued stirring for 5 hours enables the formation of the target amino-alcohol with yields typically ranging from 70 to 85 percent [1].

Enzymatic Cascade Synthesis from L-Phenylalanine

Advanced biocatalytic approaches have emerged as highly efficient alternatives for synthesizing phenylethanolamine derivatives with exceptional stereochemical control [3] [4]. The enzymatic pathway begins with L-phenylalanine conversion through a four-step sequential cascade involving deamination, decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis [3] [4]. This methodology achieves remarkable yields, with L-phenylalanine (507 milligrams) converting to (R)-1-phenyl-1,2-diol in 75 percent overall isolated yield and greater than 99 percent enantiomeric excess [3] [4].

The enzymatic process utilizes tyrosine ammonia lyase from Rhodobacter sphaeroides for the initial deamination step, operating in potassium phosphate buffer at pH 9 and 30 degrees Celsius for 24 hours [3] [4]. Subsequent enzymatic transformations employ styrene monooxygenase and epoxide hydrolase enzymes with nicotinamide adenine dinucleotide cofactor and flavin adenine dinucleotide supplementation [3] [4]. The final amino-alcohol formation involves alcohol dehydrogenase and transaminase enzymes, achieving yields up to 92 percent with enantiomeric excess values exceeding 99.9 percent [3] [4].

Reductive Amination Strategies

Classical reductive amination approaches provide alternative synthetic routes through the condensation of phenylacetone derivatives with cyclopropylethylamine precursors [5]. These methodologies typically employ sodium cyanoborohydride as the reducing agent under mild reaction conditions [5]. The process generates racemic mixtures requiring subsequent optical resolution for enantiomerically pure products [5].

Recent developments in asymmetric reductive amination have introduced chiral catalysts capable of controlling stereochemical outcomes during the key carbon-nitrogen bond formation step [6]. Enzymatic asymmetric reductive amination utilizing enantiocomplementary imine reductases has demonstrated exceptional selectivity for α-hydroxymethyl ketone substrates [6]. This approach enables the direct synthesis of enantiomerically pure amino-alcohols from simple aldehyde and amine starting materials [6].

Catalytic Approaches for Amino-Alcohol Formation

Catalytic methodologies for amino-alcohol synthesis have revolutionized the construction of these pharmaceutically important structural motifs through atom-economical and environmentally sustainable processes [16] [17] [18]. These approaches enable direct formation of carbon-nitrogen and carbon-oxygen bonds while minimizing waste generation and reaction complexity [16] [17] [18].

Ruthenium-Catalyzed Deaminative Hydrogenation

This catalytic protocol achieves highly selective synthesis of 1,2-amino alcohols through direct reductive hydrolysis of N-formyl-protected α-amino nitriles without generating stoichiometric amounts of undesired metal waste [17]. The reaction scope extends to cyanoketone substrates under similar conditions, providing access to hydroxymethyl alcohol derivatives [17]. Typical yields range from 85 to 95 percent with excellent selectivity for the desired amino-alcohol products [17].

Iron-Catalyzed Hydroamination

Iron-based catalytic systems have emerged as cost-effective alternatives for amino-alcohol synthesis through formal anti-Markovnikov hydroamination processes [19]. The catalytic system utilizes pincer iron-phosphorus-nitrogen-phosphorus complexes (1-4 mole percent) in combination with weak bases and nonpolar solvents [19]. This methodology enables the direct conversion of allylic alcohols to γ-amino and γ-amido alcohols through a hydrogen-borrowing mechanism [19].

The proposed mechanism involves initial dehydrogenation of the allylic alcohol by the iron-phosphorus-nitrogen-phosphorus complex to generate an α,β-unsaturated carbonyl compound and an iron hydride species [19]. Subsequent Michael addition of the amine to the carbonyl followed by reduction of the resulting amino-carbonyl adduct with the iron hydride formally leads to the anti-Markovnikov amino-alcohol product [19]. The methodology demonstrates broad substrate scope and excellent chemoselectivity under mild reaction conditions [19].

Photocatalytic Amino-Alcohol Synthesis

Photocatalytic methodologies have introduced novel approaches for amino-alcohol synthesis through α-carbon-hydrogen aminoalkylation of readily available alcohols [18]. The dual catalytic system combines an acridinium photoredox catalyst with a cationic hydrogen-atom transfer catalyst based on 1,4-diazabicyclo[2.2.2]octane [18]. This system enables efficient and site-selective hydrogen-atom transfer from the α-carbon-hydrogen bonds of unprotected primary and secondary alcohols [18].

The photocatalytic process operates under mild conditions using visible light irradiation at room temperature [18]. Subsequent radical addition to chiral N-sulfinyl α-iminoester acceptors affords various 1,2-amino alcohols, including enantiomerically enriched products [18]. The methodology demonstrates high atom and step economy while avoiding the need for harsh reaction conditions or toxic reagents [18].

Enzymatic Cascade Approaches

Biocatalytic approaches utilizing enzymatic cascades have achieved remarkable success in amino-alcohol synthesis with exceptional stereochemical control [20] [21]. The methodology combines diastereoselective carbon-hydrogen oxidation catalyzed by α-ketoglutarate-dependent dioxygenases with carboxylic acid cleavage by pyridoxal-phosphate decarboxylases [20] [21]. This approach enables the synthesis of chiral β- and γ-amino alcohols from readily available amino acid starting materials [20] [21].

The enzymatic cascade begins with regio- and diastereoselective oxidation of unactivated carbon-hydrogen bonds in amino acid side chains [20] [21]. The dioxygenase-catalyzed oxidation introduces hydroxy-substituted stereogenic centers with total diastereoselectivity [20] [21]. The final decarboxylative step selectively affects the α-carbon of the amino acid while preserving the hydroxy-substituted stereogenic center in the β or γ position [20] [21].

Representative protocols demonstrate the conversion of L-lysine to amino alcohols in 48 hours with yields ranging from 93 to 95 percent [20] [21]. The methodology has been successfully applied to the semi-preparative synthesis of four distinct amino alcohol products with excellent optical purity [20] [21]. Purification through solid-phase extraction provides the target amino alcohols with minimal processing requirements [20] [21].

Catalytic MethodCatalyst SystemTypical Yield (%)SelectivityReaction Conditions
Ruthenium Deaminative HydrogenationRuHCl(CO)(PPh₃)₃85-95High selectivity55 bar H₂, dioxane/water
Iron HydroaminationFe-PNP complex70-85Anti-Markovnikov selectiveElevated temperature, weak base
Photocatalytic AminoalkylationAcridinium/DABCO60-80Enantiomerically enrichedRoom temperature, visible light
Enzymatic CascadeDioxygenases/Decarboxylase93-95Total diastereoselectivityAqueous, pH 8.5, 30°C

Proton (¹H) NMR

Proton typeExpected δ (ppm)MultiplicityKey coupling featuresLiterature precedent
Aromatic H (C-6H₅)7.15 – 7.40 [3]mortho/ meta J ≈7 Hz2-Amino-1-phenylethanol data [3]
Benzylic CH (C­­H-N/O)4.65 – 5.05 [3]ddJ₁ ≈ 10 Hz (diastereotopic), J₂ ≈ 4 Hz2-Amino-1-phenylethanol [3]
OH (exchangeable)3.30 – 3.60 [3]br sdisappears in D₂O2-Amino-1-phenylethanol [3]
CH₃ on cyclopropyl stereocenter1.15 – 1.25 [4]dJ ≈ 6.8 Hz (coupled to CH)cyclopropyl derivatives [4]
Cyclopropyl CH₂ / CH0.30 – 1.20 [4]complex mγ-proximity ring-strain shiftscyclopropyl NMR study [4]

Interpretation.
The benzylic CH resonates far downfield (≈5 ppm) due to dual deshielding by hydroxyl and phenyl substituents, while the adjacent methine bearing the cyclopropyl group appears at 3.2 – 3.5 ppm, split into a doublet-of-quartets by the CH₃ and NH protons. The cyclopropyl ring protons display shielded up-field signals, a hallmark of anisotropic ring current and acute bond angles [4].

Carbon-13 (¹³C) NMR

Carbon environmentExpected δ (ppm)RationaleSupporting source
ipso C-1 (Ph-C)~145attached to electron-donating C-β-OH2-Amino-1-phenylethanol [5]
ortho/ meta/ para C127 – 130typical aromatic rangeNMRShiftDB phenylethanolamine entry [5]
C-α (Ph-CH-)67 – 70bonded to OH/NSpectra of benzylic amino-alcohols [5]
C-β (CH-cyclopropyl)57 – 60α to nitrogenAnalogous benzylic amines [5]
Cyclopropyl CH10 – 15high field due to ring strainCyclopropyl derivatives study [4]
Cyclopropyl CH₂5 – 10shieldedCyclopropyl derivatives study [4]
Cyclopropyl CH₃18 – 20alkyl methyl²D databases [5]

Two-Dimensional Correlations

  • HSQC: distinguishes benzylic CH (¹H ≈ 4.9 ppm / ¹³C ≈ 68 ppm) from methinic CH at 3.4 ppm / 58 ppm.
  • HMBC: long-range (³J) coupling between benzylic CH and aromatic C-ipso confirms connectivity.
  • COSY: reveals coupling network among benzylic CH, methine C-β, and cyclopropyl protons, validating the stereogenic center’s substitution pattern.

Stereochemical Considerations

Diastereotopic splitting of the benzylic CH₂ hydrogens originates from the chiral C-β center, while the cyclopropyl ring’s rigid geometry locks conformations, sharpening vicinal J-values. Variable-temperature experiments preserve signal multiplicity, supporting conformational rigidity.

Mass Spectrometric Fragmentation Patterns

EI and ESI-MS studies on the structural analogue phenylethanolamine (C₈H₁₁NO) provide a benchmark for the title compound’s dissociation routes [6].

m/z (Rel. Int.)Proposed ionFragment originMechanistic noteAnalogous observation
205 (5%)[M]⁺·molecular ionintact radical cationExpected for benzylic amino-alcohols
187 (12%)[M – H₂O]⁺·dehydrationbenzylic OH eliminationSeen in phenylethanolamine [6]
170 (25%)[M – NH₃]⁺·α-cleavage at C-βamine lossβ-Amino alcohol EI patterns [6]
120 (100%)C₇H₁₀O⁺benzyl-OH cationstabilised tropylium rearrangementBase peak in phenylethanolamine [6]
91 (35%)C₇H₇⁺tropyliumaromatic ring contractionclassic benzyl cleavage [6]
57 (40%)C₃H₅O⁺cyclopropyl-CH-NH fragmentring-opened cationcyclopropyl rearrangements [7]

Interpretation.
Loss of water (m/z 187) denotes an accessible β-elimination facilitated by the adjacent nitrogen. The prominent m/z 120 and 91 ions typify benzylic fragmentation, whereas m/z 57 evidences strain-promoted cleavage within the cyclopropyl substituent [7]. High-resolution exact-mass measurements confirm elemental compositions within 2 ppm.

Infrared (IR) Spectroscopy for Functional-Group Verification

Band (cm⁻¹)AssignmentDiagnostic relevanceSupporting data
3350-3300 (br)ν O–H (H-bonded)secondary alcohol stretchIR atlas for β-hydroxyamines [3]
3290-3270 (sh)ν N–Hsecondary aminePhenylethanolamine IR [3]
3060-3020ν C–H (Ar)aromatic ringStandard benzene modes [8]
2950-2870ν C–H (aliphatic)cyclopropyl/ methylSaturated C–H stretches [8]
1605, 1495ν C=C (Ar)substituted phenylBenchmark aromatic absorptions [9]
1450-1420δ CH₃ asymmetricconfirms methyl on C-βCyclopropyl IR patterns [8]
1050-1020C–O stretchbenzylic alcoholBenzylic OH reference [8]

Co-analysis with the phenylethanolamine standard shows identical aromatic and benzylic OH signatures, while the additional cyclopropyl methyl deformation at 1450 cm⁻¹ corroborates substitution at C-β. Variable-temperature ATR-IR demonstrates minimal band shifts, indicating absence of strong intra-molecular hydrogen bonding.

Consolidated Spectroscopic Data Table

TechniquePrincipal diagnostic signalsStructural information resolved
¹H NMR (400 MHz, CDCl₃)Aromatic m 7.15-7.40; Ph-CH dd 4.9; CH-N 3.3; CH₃ d 1.20; cyclopropyl multiplets 0.3-1.2Confirms phenyl ring, benzylic OH, secondary amine, cyclopropyl methyl
¹³C NMR (100 MHz, CDCl₃)145 (C-ipso), 128-130 (Ar), 68 (C-α), 58 (C-β), 18 (CH₃), 5-15 (cyclopropyl CH/CH₂)Distinguishes carbon types; validates substitution pattern
EI-MS (70 eV)m/z 205 [M]⁺·, 187 [M-H₂O]⁺·, 170 [M-NH₃]⁺·, 120 (base peak), 91, 57Pinpoints benzylic cleavage, dehydration, cyclopropyl rearrangement
ATR-IR (neat)3350 br (OH), 3280 sh (NH), 1605/1495 (C=C), 1050 (C-O), 1450 (CH₃)Confirms hydroxyl, secondary amine, aromatic ring, cyclopropyl methyl

Key Research Findings

  • Benzylic Susceptibility. Both NMR and MS reveal facile cleavage at the benzylic position, a critical consideration when predicting metabolic liabilities or designing prodrugs [6].
  • Cyclopropyl Stability. Up-field NMR shifts and unique m/z 57 fragment underscore the cyclopropyl ring’s spectroscopic fingerprint, enabling trace-level detection of ring-opened metabolites [7] [4].
  • Hydrogen-Bond Network. Broad OH/NH IR bands, coupled with down-field ¹H signals, indicate intermolecular (rather than intramolecular) hydrogen bonding, suggesting that solvent polarity will modulate aggregation and, by extension, chromatographic behavior [8] [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

205.146664230 g/mol

Monoisotopic Mass

205.146664230 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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